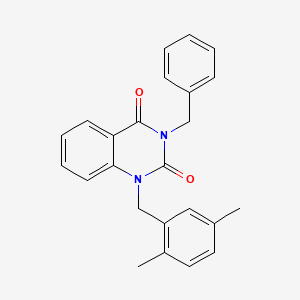![molecular formula C16H13N5O2S B2595276 N-[5-氨基-4-(1H-1,3-苯并二氮杂卓-2-基)-3-氧代-2,3-二氢-1H-吡咯-1-基]噻吩-2-甲酰胺 CAS No. 885458-33-3](/img/structure/B2595276.png)
N-[5-氨基-4-(1H-1,3-苯并二氮杂卓-2-基)-3-氧代-2,3-二氢-1H-吡咯-1-基]噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining a benzodiazole moiety, a pyrrolidine ring, and a thiophene carboxamide group, which contributes to its diverse chemical properties and applications.
科学研究应用
Chemistry
In chemistry, N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential as a probe or inhibitor in biochemical assays. Its ability to interact with various biological targets makes it useful in studying enzyme functions, protein interactions, and cellular pathways.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could act as a drug candidate for treating diseases such as cancer, infections, or neurological disorders. Research focuses on its efficacy, bioavailability, and safety profiles.
Industry
Industrially, N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, from electronics to pharmaceuticals.
作用机制
Target of Action
Compounds with similar structures have been found to exhibit antibacterial properties . They might target bacterial enzymes or proteins that are essential for bacterial growth and survival.
Mode of Action
These compounds might interact with their targets by forming hydrogen bonds or other types of chemical interactions, leading to the inhibition of the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For antibacterial compounds, they might interfere with the synthesis of bacterial cell walls, protein synthesis, or other essential biochemical pathways in bacteria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Compounds with similar structures have been found to have favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For antibacterial compounds, the result might be the death of bacterial cells or the inhibition of their growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzodiazole intermediate, which is then reacted with a suitable pyrrolidine derivative under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of high-purity reagents, and advanced purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, often requiring the development of robust and reproducible protocols.
化学反应分析
Types of Reactions
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the thiophene or pyrrolidine rings.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can target the carbonyl groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents like dichloromethane or acetonitrile, and catalysts like palladium).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
相似化合物的比较
Similar Compounds
- N-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
- N-[5-amino-4-(1H-1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
- N-[5-amino-4-(1H-1,3-benzoxazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
Uniqueness
Compared to these similar compounds, N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity, stability, and potential therapeutic effects.
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c17-14-13(15-18-9-4-1-2-5-10(9)19-15)11(22)8-21(14)20-16(23)12-6-3-7-24-12/h1-7,17,22H,8H2,(H,18,19)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGXEBQTYXNMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2595195.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2595199.png)
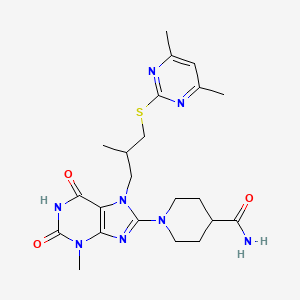
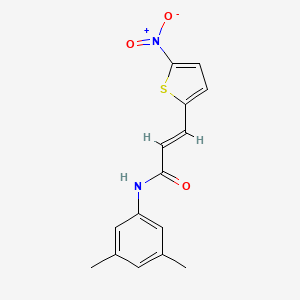
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2595202.png)
![1-cyclopropyl-4-{[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B2595203.png)
![(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2595204.png)
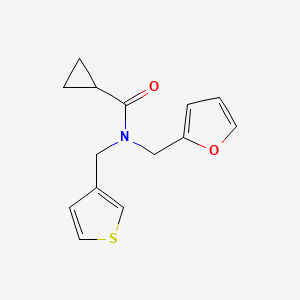
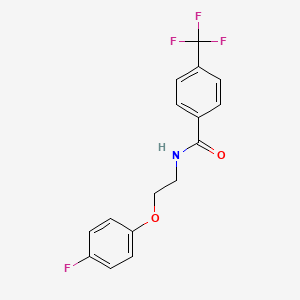
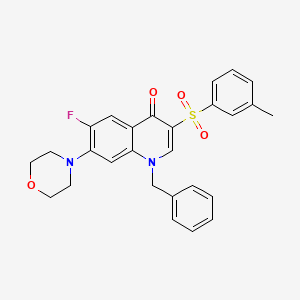
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2595212.png)
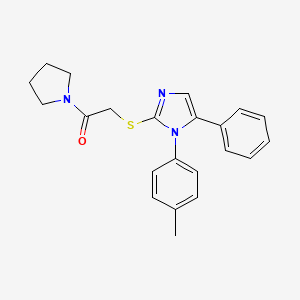
![1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2595214.png)
